1,3-Bis(diazo)propane
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Overview
Description
1,3-Bis(diazo)propane is a diazo compound characterized by the presence of two diazo groups attached to a propane backbone. Diazo compounds are known for their high reactivity and versatility in organic synthesis, making them valuable intermediates in the formation of complex molecules. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(diazo)propane can be synthesized through the oxidation of free hydrazones using iodosylbenzene. This method is efficient, easy to handle, and safe, allowing for the in situ generation of the highly reactive non-stabilized diazoalkanes . The reaction typically involves the slow addition of a solution of the hydrazone to a suspension of iodosylbenzene and a suitable substrate, such as isobutyl methacrylate, under controlled conditions to avoid side reactions and the accumulation of dangerous species .
Industrial Production Methods
These systems allow for the controlled generation of diazo compounds under milder reaction conditions, minimizing the risks associated with their instability and toxicity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(diazo)propane undergoes a variety of chemical reactions, including:
Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane derivatives.
Insertion Reactions: It can insert into C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: This compound can undergo 1,3-dipolar cycloaddition reactions, forming five-membered ring products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Iodosylbenzene: Used for the oxidation of hydrazones to generate the diazo compound.
Transition Metal Catalysts: Such as metalloporphyrins, which enhance the selectivity and efficiency of the reactions.
Visible Light: Employed in photochemical reactions to generate carbenes and radicals from diazo compounds.
Major Products
The major products formed from reactions involving this compound include cyclopropane derivatives, carbene insertion products, and cycloaddition products .
Scientific Research Applications
1,3-Bis(diazo)propane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including cyclopropanes and heterocycles.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(diazo)propane involves the generation of highly reactive carbenes or carbocations upon the release of molecular nitrogen. These reactive intermediates can insert into various bonds, enabling a wide range of chemical transformations . The molecular targets and pathways involved in these reactions include C-H, N-H, O-H, S-H, and Si-H bonds, as well as cycloaddition pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Bis(diazo)propane include:
Ethyl diazoacetate: A well-known diazo compound used in organic synthesis.
Diazomethane: Another diazo compound with high reactivity, commonly used for methylation reactions.
1,3,4-Oxadiazolines: Compounds that can be photolyzed to generate diazo compounds.
Uniqueness
This compound is unique due to its dual diazo groups, which provide enhanced reactivity and versatility compared to other diazo compounds. This allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
5239-06-5 |
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Molecular Formula |
C3H4N4 |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
1,3-didiazopropane |
InChI |
InChI=1S/C3H4N4/c4-6-2-1-3-7-5/h2-3H,1H2 |
InChI Key |
YVLXUSKPJZOGCN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=[N+]=[N-])C=[N+]=[N-] |
Origin of Product |
United States |
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